2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid
Description
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid is a pyrimidine derivative featuring a substituted acetic acid moiety linked via an ether oxygen to the 4-position of the pyrimidine ring.
Properties
IUPAC Name |
2-(6-ethylpyrimidin-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-6-3-7(10-5-9-6)13-4-8(11)12/h3,5H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODDDZHNKRHUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various therapeutic effects, primarily through its interactions with biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O3, with a molecular weight of approximately 208.22 g/mol. The compound features a pyrimidine ring substituted with an ethyl group and an ether linkage to acetic acid, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator by binding to active sites or altering receptor functions, leading to various biological effects such as:
- Anti-inflammatory activity : By inhibiting pro-inflammatory pathways.
- Antimicrobial action : Disrupting microbial metabolic processes.
- Anticancer effects : Inducing apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies evaluating its anticancer effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF-7 (Breast cancer) | 8.3 | |
| HeLa (Cervical cancer) | 15.0 | |
| HT-29 (Colon cancer) | 10.0 |
These results indicate that the compound possesses notable cytotoxicity against multiple cancer types.
Case Studies
Anticancer Activity : A study conducted on various human tumor cell lines revealed that this compound showed potent inhibitory effects, particularly against MCF-7 cells, where it induced apoptosis through the activation of caspase pathways. The study highlighted that the compound's mechanism involved the upregulation of p53 expression, leading to increased apoptosis rates in treated cells.
Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. It was found to inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The dual functionality of this compound allows it to interact with a broader range of biological targets compared to other compounds containing only pyrimidine or acetic acid moieties. The following table compares its activity with similar compounds:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Pyrimidine derivative A | >50 | Low anticancer activity |
| Pyrimidine derivative B | 20.0 | Moderate anticancer activity |
| This compound | 8.3 | High anticancer activity |
This comparison underscores the enhanced biological activity attributed to the unique structural features of this compound.
Comparison with Similar Compounds
(a) [(6-Ethylpyrimidin-4-yl)thio]acetic Acid
- Structural Difference : Replaces the ether oxygen with a sulfur atom, forming a thioether linkage.
- Thioethers are also more prone to oxidation, which may affect metabolic stability .
- Applications : Thioether analogs are common in prodrug design due to their redox-sensitive properties.
(b) Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate
- Structural Difference : Contains a chlorine substituent at the 6-position and an ethyl ester group instead of a carboxylic acid.
- Electronic Effects : Chlorine is electron-withdrawing, increasing the electrophilicity of the pyrimidine ring compared to the ethyl group in the target compound. This enhances reactivity in nucleophilic substitution reactions.
- Physicochemical Properties : The ester group improves lipophilicity, favoring membrane permeability but requiring hydrolysis for bioactivation .
(c) Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate
- Structural Difference : Features a 4-chlorophenyl group at the 2-position and a chlorine at the 6-position.
- Dual electron-withdrawing groups (Cl) enhance ring electron deficiency, altering binding affinities in medicinal chemistry applications .
Dihydropyrimidine Derivatives
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
- Structural Difference : A dihydropyrimidine core with a ketone group at position 6 and alkyl substituents (butyl, methyl).
- Physicochemical Properties : The oxo group increases polarity, improving aqueous solubility. The butyl chain enhances lipophilicity, affecting pharmacokinetic profiles.
- Applications : Used as a reference material in proxymetacaine synthesis, highlighting its role in drug development .
Heterocyclic Acetic Acid Derivatives
(a) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
(b) 2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Structural Difference : Aromatic phenyl ring substituted with bromine and methoxy groups, linked to acetic acid.
- Crystal Packing : Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), enhancing thermal stability. The bromine’s electron-withdrawing nature increases C–C–C bond angles (121.5° vs. 118.2° for methoxy), altering molecular conformation .
- Applications : Key intermediate in natural product synthesis (e.g., Combretastatin A-4) .
Piperidinyl Acetates
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structural Difference : Piperidine core with tetramethyl substituents and variable alkyl chains (C1–C9).
- Physicochemical Trends : Longer alkyl chains (e.g., butyrate vs. acetate) increase lipophilicity and reduce crystallinity, impacting formulation strategies in drug delivery .
Data Tables
Table 1. Structural and Electronic Comparison of Pyrimidine Derivatives
| Compound | Substituents (Pyrimidine) | Functional Group | Key Properties |
|---|---|---|---|
| 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid | 6-Ethyl | Carboxylic acid | Moderate lipophilicity, hydrogen bonding |
| [(6-Ethylpyrimidin-4-yl)thio]acetic acid | 6-Ethyl | Thioether | Lower polarity, redox-sensitive |
| Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate | 6-Chloro | Ester | High lipophilicity, electrophilic ring |
Table 2. Substituent Effects on Bond Angles (Selected Compounds)
| Compound | Substituent | C–C–C Angle (°) | Electronic Effect |
|---|---|---|---|
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Br | 121.5 | Strong electron-withdrawing |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | OMe | 118.2 | Moderate electron-donating |
Preparation Methods
General Synthetic Strategy
The preparation of 2-((6-Ethylpyrimidin-4-yl)oxy)acetic acid typically involves the nucleophilic substitution of a hydroxyacetic acid or its derivative (e.g., methyl glycolate or methyl 2-hydroxyacetate) with a halogenated 6-ethylpyrimidine or 6-ethylpyrimidin-4-ol derivative. The key step is the formation of the ether bond between the pyrimidine ring and the acetic acid moiety.
Nucleophilic Substitution Using Activated Pyrimidine Halides
Starting Materials: 6-ethyl-4-chloropyrimidine or related halogenated pyrimidines are commonly used as electrophilic partners.
Nucleophile: The hydroxy group of glycolic acid derivatives or their esters acts as the nucleophile.
Reaction Conditions: The substitution is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base such as potassium carbonate (K2CO3) to deprotonate the hydroxy group and enhance nucleophilicity.
Temperature and Time: Typical reaction temperatures range from 60 °C to 100 °C, with reaction times spanning from several hours (e.g., 7–8 hours) up to 72 hours depending on substrate reactivity.
Workup: After reaction completion, aqueous workup with water and organic extraction (e.g., ethyl acetate) is performed, followed by drying and purification via column chromatography.
Mix substituted chloro-pyrimidine (0.58 mmol), potassium carbonate (1.74 mmol), and hydroxyacetic acid derivative (0.61 mmol) in DMF (10 mL).
Stir at 60 °C for 7–8 hours.
Cool, add water, extract with ethyl acetate, wash organic layer with water and brine, dry over anhydrous sodium sulfate, evaporate solvent.
Purify product by silica gel chromatography using ethyl acetate/petroleum ether mixtures.
Catalyst Activation and Optimization
A patented method highlights the importance of catalyst activation to improve yield and efficiency in the preparation of pyrimidinyl ethers:
Catalyst: Potassium carbonate (K2CO3) is used as the base catalyst.
Activation Process: The catalyst is first calcined at 360 °C for 3.5 hours to remove crystal water and create a porous structure, then ground to fine powder (120 mesh) and heated under reduced pressure (30 mmHg) at 95 °C for 3.5 hours.
Effect: This activation increases the contact area between catalyst and reactants, enhancing catalytic efficiency and reaction yield.
Reaction: The activated catalyst is used in the substitution reaction between methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate and 4,6-dichloropyrimidine at 60 °C for 8 hours in DMF.
Subsequent Steps: After substitution, acid-catalyzed dealcoholization is performed to finalize the product.
Yield: The method reports improved yields up to 80.1% with product purity around 78.5%.
Multi-Step Synthetic Routes Including Intermediate Preparation
Some syntheses involve preparing key intermediates such as 2,4-diamino-6-ethyl-5-hydroxypyrimidine, which can then be functionalized to yield the target compound or its derivatives:
Intermediate Synthesis: Starting from low-cost materials, intermediates are synthesized via condensation, oxidation (e.g., Boyland–Sims oxidation), and hydrolysis steps.
Conjugation: The intermediates are then conjugated with bromo-substituted derivatives or hydroxyacetic acid derivatives through alkylation or nucleophilic substitution.
Advantages: These methods improve scalability and overall yields while avoiding hazardous reagents and complex purification steps.
Application: This approach has been used to synthesize related compounds such as P218 derivatives, which share structural motifs with this compound.
Ammonolysis of Ester Precursors
In some cases, ester derivatives of the target compound (e.g., methyl esters) are synthesized first, followed by ammonolysis to convert esters into acids:
Procedure: Ester compounds are treated with ammonia in methanol (7 M NH3/MeOH) at 100 °C for extended periods (e.g., 72 hours).
Outcome: This converts methyl esters into the corresponding carboxylic acids, including this compound.
Utility: This step is crucial for obtaining the free acid form from protected ester intermediates.
Summary Table of Preparation Conditions
Research Findings and Considerations
Catalyst Activation: Calcination and drying of K2CO3 significantly enhance the substitution reaction efficiency by increasing catalyst surface area and removing water, which can otherwise inhibit the reaction.
Reaction Medium: Polar aprotic solvents like DMF are preferred to solubilize reactants and facilitate nucleophilic substitution.
Temperature and Time: Higher temperatures and longer reaction times improve conversion but must be balanced against potential decomposition.
Purification: Column chromatography remains a common purification method, though recent advances aim to reduce reliance on chromatography for scalability.
Yield Optimization: Multi-step synthetic routes and intermediate preparation improve overall yields and allow structural diversification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
